![molecular formula C17H14N2OS B14006468 5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one CAS No. 62476-42-0](/img/structure/B14006468.png)
5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Diphenyl-4-thia-1,6-diazabicyclo[330]oct-5-en-7-one is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a sulfur atom and two nitrogen atoms within its bicyclic framework, along with two phenyl groups attached to the eighth carbon atom
Méthodes De Préparation
The synthesis of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the bicyclic structure. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The phenyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the sulfur and nitrogen atoms or the phenyl groups.
Applications De Recherche Scientifique
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The sulfur and nitrogen atoms play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
8,8-Diphenyl-4-thia-1,6-diazabicyclo[3.3.0]oct-5-en-7-one can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the sulfur atom, resulting in different chemical properties and applications.
Tropane Alkaloids: These compounds also feature a bicyclic structure and are known for their biological activity, particularly in the central nervous system.
The uniqueness of 8,8-Diphenyl-4-thia-1,6-diazabicyclo[33
Propriétés
Numéro CAS |
62476-42-0 |
|---|---|
Formule moléculaire |
C17H14N2OS |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
5,5-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-one |
InChI |
InChI=1S/C17H14N2OS/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)19-11-12-21-16(19)18-15/h1-10H,11-12H2 |
Clé InChI |
LWGYIMDRVXONEN-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=NC(=O)C(N21)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
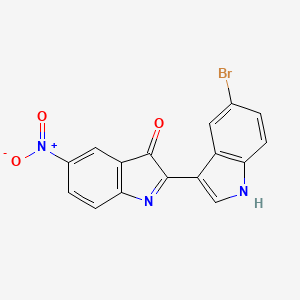
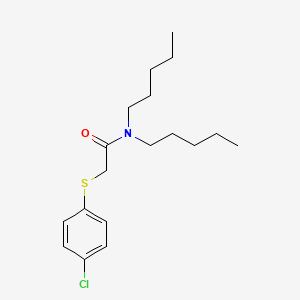
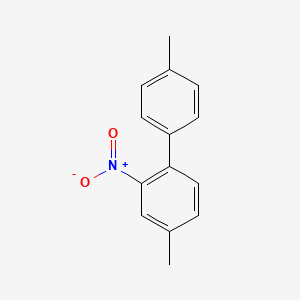
![Tert-butyl 2-[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14006408.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)

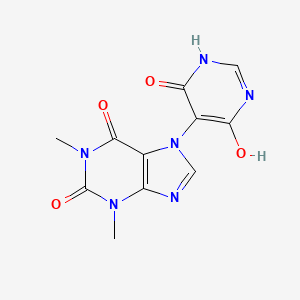
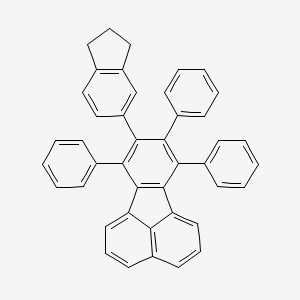
amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
